Discarine B

Description

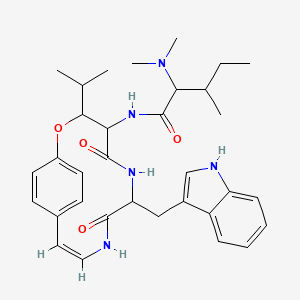

Structure

3D Structure

Properties

CAS No. |

36211-11-7 |

|---|---|

Molecular Formula |

C33H43N5O4 |

Molecular Weight |

573.7 g/mol |

IUPAC Name |

2-(dimethylamino)-N-[(10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methylpentanamide |

InChI |

InChI=1S/C33H43N5O4/c1-7-21(4)29(38(5)6)33(41)37-28-30(20(2)3)42-24-14-12-22(13-15-24)16-17-34-31(39)27(36-32(28)40)18-23-19-35-26-11-9-8-10-25(23)26/h8-17,19-21,27-30,35H,7,18H2,1-6H3,(H,34,39)(H,36,40)(H,37,41)/b17-16- |

InChI Key |

SCJZVYYNGPHJMK-MSUUIHNZSA-N |

SMILES |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C(C)C)N(C)C |

Isomeric SMILES |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)/C=C\NC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C(C)C)N(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C(C)C)N(C)C |

Synonyms |

discarine B |

Origin of Product |

United States |

Natural Origin and Advanced Isolation Methodologies of Discarine B

Botanical Sources and Phytogeographical Distribution of Discarine B-Producing Species

This compound is a naturally occurring compound found within specific plant families. usask.ca Its presence has been prominently identified in various species of the genus Ziziphus, which belongs to the Rhamnaceae family. phcogrev.comuantwerpen.be This genus has a wide phytogeographical distribution, with species found across temperate and tropical regions of the world. phcogrev.comdeshbandhucollege.ac.in For instance, Ziziphus jujuba Mill. is cultivated in regions of Asia, while other species are native to the Middle East, Africa, and the Americas. phcogrev.comresearchgate.net

Another significant botanical source of this compound is Colubrina greggii var. yucatanensis. scielo.brresearchgate.net This plant is a shrub found in the Yucatecan region. researchgate.net The isolation of this compound from the roots of this species underscores the taxonomic link within the Rhamnaceae family, as both Ziziphus and Colubrina are known to produce similar classes of metabolites. scielo.brresearchgate.net The geographical distribution of these producing species is a key factor in understanding the natural availability of this compound. deshbandhucollege.ac.inmdpi.complecevo.eu

Table 1: Botanical Sources of this compound

| Species | Family | Plant Part | Geographical Region |

| Ziziphus species | Rhamnaceae | Bark, Roots | Asia, Africa, Americas |

| Colubrina greggii var. yucatanensis | Rhamnaceae | Roots | Yucatan Peninsula |

Contemporary Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from its natural sources rely on a suite of advanced chromatographic techniques that separate it from a complex mixture of other plant metabolites. iipseries.orgresearchgate.netkhanacademy.org

High-Resolution Liquid Chromatography Systems (e.g., HPLC-UVD, nano-HPLC/QTOF MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. escholarship.orgslideshare.netchromatographyonline.com Systems equipped with an Ultraviolet-Visible (UVD) detector are commonly used for initial detection and quantification. chromatographyonline.com For more detailed analysis and structural confirmation, coupling HPLC with mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF) MS, provides high resolution and mass accuracy. libretexts.orgmdpi.comjapsonline.com The use of nano-HPLC, which operates at very low flow rates, significantly enhances sensitivity, allowing for the detection of minute quantities of the compound. nih.gov This is particularly valuable when working with extracts where this compound may be present in low concentrations. nih.gov

Countercurrent Chromatography Approaches

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.govchromatographyonline.comwikipedia.org This method is particularly advantageous for the separation of natural products like this compound, as it allows for high sample loading and quantitative recovery. nih.govaocs.org The choice of a suitable biphasic solvent system is critical for achieving optimal separation of the target alkaloid from other constituents in the plant extract. nih.govmdpi.com

Preparative-Scale Separation and Enrichment Strategies

To obtain sufficient quantities of pure this compound for structural elucidation and other studies, preparative-scale separation techniques are essential. escholarship.orgwaters.com This often involves an initial enrichment step using methods like column chromatography with adsorbents such as silica (B1680970) gel or alumina. iipseries.org Following this initial fractionation, preparative HPLC is employed for the final purification. rssl.comingenieria-analitica.com Scaling up from an analytical HPLC method to a preparative one requires careful optimization of parameters such as column dimensions, flow rate, and sample loading to maintain resolution while maximizing yield. waters.comingenieria-analitica.com

Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation of this compound

The definitive determination of the complex three-dimensional structure of this compound is accomplished through a combination of powerful spectroscopic and, where possible, crystallographic methods. abebooks.comnih.govlibretexts.org

High-Field Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR, including COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. researchgate.netemerypharma.comcnjournals.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. emerypharma.com

However, for a complete and unambiguous structural assignment, a suite of two-dimensional (2D) NMR experiments is required. libretexts.orgcreative-biostructure.com These experiments provide information about the connectivity between atoms. ua.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons in the molecular framework. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is essential for determining the stereochemistry and the three-dimensional conformation of the cyclic peptide.

Table 2: 2D NMR Techniques for this compound Structural Elucidation

| 2D NMR Experiment | Information Provided |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. |

| HMQC/HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations, revealing connectivity across the molecule. |

| NOESY | Reveals through-space proximity of protons, aiding in stereochemical and conformational analysis. |

The collective data from these advanced NMR experiments allows for the complete and detailed structural assignment of this compound. cnjournals.com

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., GC-MS, UHPLC/QqQ-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of complex natural products like this compound. cnjournals.comescholarship.org Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to several decimal places. bioanalysis-zone.com This accuracy allows for the determination of the exact elemental composition of a molecule from its measured mass. bioanalysis-zone.comchromatographyonline.com For this compound, techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) have been employed. usask.ca

The high mass accuracy, often with an error of less than 5 parts per million (ppm), enables the unambiguous assignment of a molecular formula. chromatographyonline.comhilarispublisher.com This capability is fundamental in distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). chromatographyonline.com

Furthermore, tandem mass spectrometry (MS/MS) or fragmentation analysis provides detailed structural information. In this process, the isolated molecular ion of this compound is fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides crucial data for sequencing the amino acid residues and other structural components that constitute the cyclopeptide alkaloid's macrocyclic ring. researchgate.net

| Parameter | Information | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₄₃N₅O₄ | escholarship.org |

| Technique Mentioned | High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) | usask.ca |

| Application | Determination of exact mass and elemental composition. | bioanalysis-zone.comchromatographyonline.com |

| Fragmentation Analysis | Provides data for the structural elucidation of the peptide backbone and side chains. | researchgate.net |

X-ray Crystallography for Definitive Molecular Architecture

X-ray crystallography is an experimental science that provides the most definitive three-dimensional (3D) structural information for crystalline compounds. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. wisc.edu By measuring the angles and intensities of the diffracted beams, a 3D map of the electron density within the crystal can be generated. wikipedia.org

For this compound, X-ray diffraction analysis has been instrumental in confirming its complex molecular architecture. ibict.br The process involves growing a suitable single crystal of the compound, which can be a significant challenge for complex natural products. Once a crystal is obtained, it is exposed to a monochromatic X-ray beam, producing a unique diffraction pattern. wikipedia.org

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. cas.cz Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures this differential absorption in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. encyclopedia.pub

As a chiral molecule, this compound contains multiple stereocenters, and determining their absolute configuration is essential for a complete and unambiguous structural description. ECD spectroscopy is a powerful tool for this purpose. escholarship.org The two enantiomers of a chiral compound will produce mirror-image ECD spectra, making the technique highly specific for stereochemical analysis. encyclopedia.pub

Biosynthetic Pathways of Discarine B

Proposed Biosynthetic Precursors and Intermediates in Cyclopeptide Alkaloid Formation

The fundamental structure of cyclopeptide alkaloids consists of a 13-, 14-, or 15-membered macrocyclic ring. mdpi.com This ring is assembled from several key building blocks derived from amino acids. The probable precursors for these alkaloids are unmodified linear tetra- or pentapeptides. researchgate.net

The core structure is typically formed from four main units: a basic terminal amino acid (Unit A), a β-hydroxy amino acid (Unit B), a ring-bound amino acid (Unit C), and a hydroxystyrylamine moiety derived from tyrosine (Unit D). uantwerpen.be In some cases, an additional amino acid (Unit E) may be present between units A and B. uantwerpen.be The formation of the macrocycle involves the creation of two amide bonds and a characteristic ether linkage between the phenolic oxygen of the tyrosine-derived unit and the β-carbon of another amino acid within the peptide chain. researchgate.netnih.gov

| Structural Unit | Description | Common Examples |

| Unit A | Basic terminal amino acid | N-methylated or N-dimethylated amino acids |

| Unit B | β-hydroxy amino acid | 3-hydroxyproline, 3-hydroxyleucine, 3-hydroxyphenylserine |

| Unit C | Ring-bound amino acid | Various proteinogenic or non-proteinogenic amino acids |

| Unit D | Hydroxystyrylamine | Derived from tyrosine via decarboxylation and desaturation |

| Unit E | Intermediate amino acid (optional) | An additional amino acid between Units A and B |

This table summarizes the fundamental building blocks proposed for the biosynthesis of cyclopeptide alkaloids, based on structural analysis of known compounds. uantwerpen.bemdpi.com

Initial hypotheses suggested a non-ribosomal peptide synthetase (NRPS) mechanism, but recent evidence strongly supports that cyclopeptide alkaloids are Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). d-nb.infobiorxiv.org In this model, a precursor peptide is ribosomally synthesized and then tailored by a series of enzymes to yield the final cyclopeptide structure. d-nb.info

Enzymatic Machinery and Mechanistic Hypotheses Governing Discarine B Biosynthesis

The biosynthesis of cyclopeptide alkaloids is a complex process mediated by a specialized suite of enzymes. rsc.org While early theories considered multienzyme complexes typical of non-ribosomal peptide synthesis, the discovery of RiPP pathways has shifted the focus to post-translational modifying enzymes that act on a genetically encoded precursor peptide. d-nb.infonih.gov

A significant breakthrough in understanding this machinery was the identification of a new family of enzymes containing BURP domains. d-nb.infonih.gov Transcriptome mining approaches have linked the production of cyclopeptide alkaloids in plants like Ceanothus americanus and Ziziphus jujuba to gene clusters that include these BURP-domain proteins. d-nb.infonih.gov These enzymes are proposed to function as peptide cyclases, catalyzing the crucial macrocyclization step. nih.gov Specifically, widely distributed split BURP peptide cyclases have been identified and their activity validated, confirming their role in forming the characteristic side-chain cross-links of these peptides. d-nb.infonih.gov

Ribosomal Synthesis : A precursor peptide is synthesized by the ribosome. This peptide contains a leader sequence for enzyme recognition and a core peptide sequence that will become the final natural product. d-nb.info

Post-Translational Modification : The linear precursor peptide is modified by a series of tailoring enzymes. This includes hydroxylation of specific amino acids to form the β-hydroxy residues (Unit B) and N-methylation of the terminal amino acid (Unit A). researchgate.net

Cyclization : A BURP-domain cyclase is hypothesized to catalyze the key ether linkage between the tyrosine-derived residue and the β-carbon of another amino acid, forming the macrocycle. nih.gov

Further Tailoring : Additional modifications, such as the oxidative decarboxylation and desaturation of the tyrosine residue to form the styrylamine (B14882868) moiety, occur. nih.gov

Cleavage : A peptidase typically releases the mature cyclopeptide from the leader sequence. d-nb.info

Genetic Basis and Transcriptomic Studies of Biosynthetic Gene Clusters in Producer Organisms

The genetic foundation for the biosynthesis of this compound and related cyclopeptide alkaloids lies within Biosynthetic Gene Clusters (BGCs). nih.govnih.gov BGCs are groups of genes that are physically clustered together in the genome and are involved in producing a specific secondary metabolite. researchgate.net The application of genome and transcriptome mining has been pivotal in identifying the BGCs responsible for cyclopeptide alkaloid production. d-nb.infobiorxiv.org

By analyzing the transcriptomes (the full range of messenger RNA molecules) of producer plants like Ceanothus americanus (New Jersey tea) and Ziziphus jujuba (jujube), researchers have successfully linked known cyclopeptide alkaloids to specific precursor peptide genes. d-nb.info These studies revealed that the precursor genes are often co-clustered with genes encoding tailoring enzymes, particularly the BURP-domain proteins essential for cyclization. d-nb.infonih.gov

For example, in Z. jujuba, a known producer of numerous cyclopeptide alkaloids, analysis of its genome showed that 30 out of 35 identified precursor peptide genes were co-located with a gene for a BURP-domain containing protein. nih.gov This genomic architecture, where the substrate gene and the modifying enzyme genes are located together, is a hallmark of RiPP biosynthetic pathways. d-nb.info

| Gene Cluster Component | Proposed Function | Supporting Evidence |

| Precursor Peptide Gene | Encodes the primary amino acid sequence, including leader and core peptides. | Identified via transcriptome mining in C. americanus and Z. jujuba. d-nb.infonih.gov |

| BURP-domain Gene | Encodes the peptide cyclase responsible for macrocycle formation. | Found co-clustered with precursor genes; enzymatic activity reconstituted. d-nb.infonih.gov |

| Other Tailoring Enzyme Genes | May encode for methyltransferases, oxidases, and peptidases. | Inferred from the final chemical structure of the alkaloids. researchgate.netresearchgate.net |

This table outlines the key genetic components found in the biosynthetic gene clusters for cyclopeptide alkaloids.

These transcriptomic and genomic studies provide a powerful roadmap for discovering new cyclopeptide alkaloids and understanding the evolutionary origins of their biosynthetic pathways. nih.govbiorxiv.org

Chemoenzymatic and Biomimetic Approaches to Elucidate Biosynthetic Steps

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful strategy to study and replicate complex biosynthetic pathways. escholarship.orgbeilstein-journals.org While a full chemoenzymatic synthesis of this compound has not been reported, the principles of this approach are being applied to understand the biosynthesis of related macrocyclic peptides and polyketides. beilstein-journals.org

These strategies can be used to:

Validate Enzyme Function : By synthesizing proposed linear peptide precursors chemically and then treating them with isolated enzymes (like a BURP cyclase), researchers can confirm the enzyme's specific role in the pathway. rsc.org

Probe Substrate Specificity : Synthetic peptide analogs can be created and used as substrates to test the limits of the biosynthetic machinery, potentially leading to the creation of novel compounds. nih.gov

Reconstitute Pathways : Entire biosynthetic pathways can be reconstructed in vitro by combining chemically synthesized precursors with a cocktail of the necessary biosynthetic enzymes. rsc.org

A common technique involves synthesizing the linear peptide attached to a mimic of the natural phosphopantetheinyl arm, such as N-acetylcysteamine (SNAC). beilstein-journals.org This synthetic thioester can then be presented to a thioesterase (TE) domain or a specialized cyclase enzyme, which catalyzes the final macrocyclization and release step. beilstein-journals.org Such approaches have been successfully used for other complex natural products and hold great promise for confirming the hypothesized biosynthetic steps for cyclopeptide alkaloids like this compound. beilstein-journals.org

Chemical Synthesis and Analog Generation of Discarine B

Total Synthesis Strategies for the Discarine B Macrocyclic Core

The construction of the complex macrocyclic core of this compound requires careful strategic planning and the application of advanced synthetic methodologies.

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." ias.ac.inslideshare.net For a molecule like this compound, a typical retrosynthetic analysis would identify the key amide bonds and the ether linkage within the macrocycle as primary points for disconnection.

A logical approach would involve disconnecting the macrocycle at the amide bonds, leading to a linear peptide precursor. This linear precursor can be further broken down into its constituent amino acid and fatty acid components. The arylether bond is another critical disconnection point, suggesting a strategy where the aromatic amino acid unit is coupled with the β-hydroxy amino acid side chain at a late stage of the synthesis. The ultimate goal is to arrive at simple, readily available starting materials. ias.ac.in

Key Disconnections in a Hypothetical Retrosynthesis of this compound:

| Disconnection Point | Resulting Precursors | Key Forward Reaction |

| Macrocyclic Amide Bond | Linear Peptide Chain | Macrolactamization |

| Aryl Ether Bond | Aromatic Amino Acid & β-Hydroxy Amino Acid Precursors | Nucleophilic Aromatic Substitution or Ullmann Condensation |

| Peptide Amide Bonds | Individual Amino Acids & Fatty Acid | Peptide Coupling Reactions |

This table represents a generalized retrosynthetic strategy for cyclopeptide alkaloids and is not based on a specific published total synthesis of this compound.

The presence of multiple chiral centers in this compound necessitates the use of stereoselective and stereospecific reactions to control the absolute and relative stereochemistry of the molecule. The synthesis of macrocyclic peptides often employs methods like ring-closing metathesis (RCM) to form the cyclic structure. rsc.org However, RCM can produce a mixture of E- and Z-olefin isomers, which can complicate purification and characterization. rsc.org To address this, strategies that selectively enrich one isomer are crucial. rsc.org

For the amino acid components, asymmetric synthesis or the use of a chiral pool of starting materials is essential. Stereoselective methods for the formation of the β-hydroxy amino acid and the specific configuration of the other amino acid residues are critical for achieving the correct diastereomer of the final product. The stereochemistry of natural macrocycles like haem d1 has been established through stereoselective synthesis, highlighting the importance of these methods. rsc.org

The synthesis of complex macrocycles like this compound is fraught with challenges. mdpi.com One of the primary hurdles is the efficient formation of the large ring, a process that can be entropically disfavored. High-dilution conditions are often required to promote intramolecular cyclization over intermolecular polymerization.

Another significant challenge lies in the potential for racemization of amino acid residues during peptide coupling and cyclization steps. The selection of appropriate coupling reagents and reaction conditions is critical to minimize this side reaction. The synthesis of hirsutellone B, another complex macrocycle, highlights the difficulties in constructing strained ring systems. mdpi.com

Innovations in synthetic methodology are constantly being developed to overcome these challenges. epsir.netarxiv.org The development of new catalysts for macrocyclization, such as those used in ring-closing metathesis, has been a major advancement. mdpi.com Additionally, the use of protecting group strategies is crucial to mask reactive functional groups and direct the reactivity to the desired positions.

Semisynthesis and Directed Derivatization of this compound and Related Cyclopeptides

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, offers a more direct route to analogs of complex natural products like this compound. researchgate.net

The integration of chemical and biological catalytic methods provides a powerful toolkit for the selective modification of natural products. researchgate.netosti.gov Biocatalysis, using enzymes or whole-cell systems, can offer high levels of regio- and stereoselectivity under mild reaction conditions. gcande.orgnih.gov For instance, specific hydroxyl groups on the this compound molecule could be selectively oxidized or acylated using enzymes like lipases or oxidoreductases.

Chemocatalysis, on the other hand, provides a broader range of transformations. researchgate.net For example, metal-catalyzed cross-coupling reactions could be used to modify the aromatic ring of the styrylamine (B14882868) unit. The combination of these two approaches in chemoenzymatic cascades can lead to novel derivatives that would be difficult to access through total synthesis alone. researchgate.net

Potential Chemo- and Biocatalytic Modifications of this compound:

| Modification Type | Potential Reagent/Catalyst | Target Site on this compound |

| Selective Acylation | Lipase | Hydroxyl groups |

| Oxidation | Oxidoreductase | Hydroxyl groups |

| Aromatic Ring Functionalization | Palladium catalyst | Styrylamine aromatic ring |

| Glycosylation | Glycosyltransferase | Hydroxyl groups |

This table outlines hypothetical modifications and does not represent experimentally confirmed reactions on this compound.

The rational design of analogs is guided by an understanding of the structure-activity relationships of the parent compound. nih.govnih.gov By systematically modifying different parts of the this compound molecule, it is possible to probe the importance of various structural features for its biological activity.

One approach is the synthesis of conformationally constrained analogs. The flexibility of the macrocyclic ring can be reduced by introducing additional cyclic constraints or by incorporating non-natural amino acids. These modifications can lock the molecule into a specific conformation, which may lead to enhanced binding to its biological target and increased potency. The design of such analogs often relies on computational modeling to predict the conformational effects of the modifications. The synthesis of these designed analogs would then follow the principles of total synthesis, incorporating the desired modifications into the synthetic route. nih.govresearchgate.net

Solid-Phase and Solution-Phase Methodologies for Combinatorial Synthesis of this compound Derivatives

The generation of diverse molecular libraries through combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis of numerous compounds for biological screening. udel.edujetir.org For a complex cyclopeptide alkaloid like this compound, both solid-phase and solution-phase combinatorial strategies can be employed to create a wide array of derivatives, allowing for systematic exploration of its structure-activity relationships (SAR). scielo.brresearchgate.net

Solid-Phase Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a powerful and widely used technique for the automated and rapid generation of peptide libraries. cpcscientific.comuantwerpen.be The core principle involves covalently attaching the initial building block to an insoluble polymer resin. uantwerpen.beatdbio.com The peptide chain is then elongated through a series of sequential coupling and deprotection steps. atdbio.com Key advantages of this method include the simplification of purification, as excess reagents and byproducts are easily removed by washing the resin, and its amenability to automation. uantwerpen.bemdpi.com

To generate a combinatorial library of this compound derivatives, a "split-and-mix" strategy could be employed. scielo.br In this approach, the resin support would be divided into multiple portions, with each portion being coupled to a different amino acid or building block. The portions are then recombined, mixed, and split again for the next coupling cycle. This process allows for the exponential generation of a vast number of unique peptide sequences. Modifications could be introduced at various positions of the this compound scaffold, such as:

Varying the amino acids within the macrocyclic ring.

Substituting the β-hydroxy amino acid.

Altering the terminal amino acid unit.

The modularity of SPPS makes it highly suitable for creating libraries of analogs with targeted modifications, such as incorporating unnatural amino acids to enhance biological activity or stability. nih.gov

Solution-Phase Synthesis

Solution-phase synthesis represents a more traditional, yet sometimes indispensable, approach. libretexts.org Unlike SPPS, all reactions are conducted in a homogeneous solution. uantwerpen.be This method is often preferred for complex syntheses or for compounds that are incompatible with solid-phase conditions due to their structure. libretexts.orgnih.gov Notably, in the synthesis of this compound (also known as phencyclopeptine), a solution-phase approach was reportedly favored over a solid-phase method, suggesting that this route may be more suitable for manipulating the core scaffold. escholarship.org

While solution-phase synthesis can be more labor-intensive, particularly regarding purification, it allows for easier reaction monitoring and scaling up of production. mdpi.comlibretexts.org For combinatorial applications, parallel synthesis is often performed in multi-well plates, where each well serves as a separate reaction vessel for producing a distinct analog. jetir.org This allows for the systematic variation of reactants to build a library of individual, purified compounds. For this compound derivatives, this could involve fragment condensation strategies in solution, where pre-synthesized segments of the molecule are combined to form the final products. nih.gov

The choice between solid-phase and solution-phase methodologies depends on the specific goals of the library synthesis, the complexity of the target derivatives, and the scale of production required. mdpi.com

Computational Design and Prediction of Novel this compound Analogs for Targeted Synthesis

Before committing to the resource-intensive process of chemical synthesis, computational design and molecular modeling offer powerful in silico tools to predict and prioritize novel analogs with enhanced therapeutic potential. mdpi.comresearchgate.net This rational design approach significantly accelerates the discovery of lead compounds by focusing synthetic efforts on molecules most likely to succeed. nih.gov Starting with the known three-dimensional structure of this compound, a virtual library of analogs can be generated and evaluated using a variety of computational techniques.

Molecular Docking and Binding Energy Calculations

If a biological target for this compound is known, molecular docking can be used to predict how designed analogs will bind to it. nih.govresearchgate.net This technique simulates the interaction between a ligand (the this compound analog) and a receptor protein, calculating a binding score that estimates the strength of the interaction. nih.gov By systematically modifying parts of the this compound structure—such as altering side chains or substituting amino acids—researchers can identify modifications that are predicted to improve binding affinity and selectivity. nih.gov The stability and interaction energy of the resulting complexes can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is used to build a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov By analyzing a set of known this compound analogs and their measured activities, a predictive 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed. nih.govnih.gov These models generate contour maps that highlight regions of the molecule where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity. nih.gov Such models have been successfully used to predict the activity of other cyclopeptide alkaloids and guide the design of more potent compounds. uantwerpen.be The resulting QSAR model can then be used to predict the activity of a large, virtual library of novel this compound analogs, prioritizing the most promising candidates for synthesis. uantwerpen.be

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling identifies the essential spatial arrangement of functional groups in this compound that are responsible for its biological activity. This "pharmacophore" can then be used as a template to search databases for other molecules that fit the model or to design entirely new scaffolds (de novo design) that present the key features in the correct orientation. nih.gov Modern computational approaches, including machine learning and deep learning algorithms, are increasingly being integrated into these workflows to improve the accuracy of structure prediction and to design novel proteins and peptides with desired functions. mdpi.comkva.se These advanced methods can help explore a vast chemical space to identify innovative this compound analogs with potentially novel properties. nih.gov

By integrating these computational strategies, researchers can rationally design and pre-screen a multitude of this compound analogs, ensuring that synthetic resources are directed toward compounds with the highest probability of desired biological activity.

Molecular and Cellular Mechanisms of Discarine B Bioactivity Preclinical Investigations

Investigations into Antineoplastic Modulatory Activities (Preclinical in vitro and in vivo models)

Comprehensive preclinical investigations are fundamental to characterizing the potential of any new compound as an antineoplastic agent. This involves a multi-faceted approach, from initial in vitro screenings to more complex in vivo studies. However, published literature does not currently contain data on Discarine B's performance in these specific assays.

Mechanisms of Cellular Proliferation Inhibition and Cytostatic Effects

The capacity to inhibit cellular proliferation or induce a state of cytostasis (where cells cease to divide) is a primary indicator of anticancer potential. Research in this area would typically involve treating various cancer cell lines with the compound and measuring its effect on cell growth over time. However, studies on this compound have reported a lack of antiproliferative activity in the assays conducted. scielo.brresearchgate.net

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

A key strategy in cancer therapy is to trigger programmed cell death in malignant cells. Apoptosis, a form of controlled "cellular suicide," is a common mechanism for anticancer drugs. khanacademy.orgcancerquest.org Necroptosis is another form of programmed cell death that can be induced when apoptosis is inhibited. nih.gov There are no current scientific reports demonstrating that this compound induces apoptosis or necroptosis in cancer cells.

Disruption of Cell Cycle Progression and Checkpoint Regulation

The cell cycle is a series of events that leads to cell division and replication. samford.edu Cancer is often characterized by the deregulation of this cycle. nih.gov Therapeutic agents can intervene at specific checkpoints in the cell cycle to halt the proliferation of cancer cells. mdpi.com The effect of this compound on cell cycle progression and its regulatory checkpoints in cancer cells has not been documented in the available literature.

Modulation of Key Oncogenic and Survival Signaling Cascades (e.g., PI3K/AKT, MAPK/Erk, NF-κB, JAK/STAT)

The growth and survival of cancer cells are often driven by the aberrant activation of signaling pathways such as PI3K/AKT, MAPK/Erk, NF-κB, and JAK/STAT. nih.govnih.govijbs.comnih.govnih.gov These pathways are therefore critical targets for modern cancer therapies. researchgate.netresearchgate.net At present, there is no research available that has investigated the modulatory effects of this compound on these specific oncogenic signaling cascades.

Efficacy Assessments in Diverse in vitro Tumor Cell Line Models (e.g., 3D organoids, co-culture systems)

Advanced in vitro models, such as 3D organoids and co-culture systems, offer a more physiologically relevant environment to study cancer biology and drug response compared to traditional 2D cell cultures. sigmaaldrich.comnih.govfrontiersin.orgnih.govresearchgate.net Organoids can replicate the complex architecture of tumors, while co-culture systems allow for the study of interactions between cancer cells and other cells in the tumor microenvironment. nih.govfrontiersin.org There are no published studies that have assessed the efficacy of this compound in these advanced in vitro models.

Preclinical Efficacy Studies in Xenograft and Syngeneic Animal Models

To evaluate the systemic effects of a potential anticancer agent, in vivo studies using animal models are essential. Xenograft models involve implanting human tumor cells into immunodeficient mice, while syngeneic models use cancer cells from the same genetic background as the immunocompetent mouse strain. pharmalegacy.comtaconic.come-enm.orguin-alauddin.ac.idcrownbio.com These models are crucial for assessing a compound's efficacy, toxicity, and impact on the tumor microenvironment in a living organism. To date, no preclinical efficacy studies of this compound in xenograft or syngeneic animal models have been reported in the scientific literature.

Exploration of Antimicrobial Modulatory Activities (Preclinical in vitro and in vivo models)

Antibacterial Spectrum and Minimal Inhibitory Concentration Profiling in in vitro Assays (e.g., against Enterococcus faecium)

This compound, a 14-membered cyclopeptide alkaloid isolated from Discaria americana, has demonstrated significant antibacterial activity in preclinical in vitro studies, particularly against Gram-positive bacteria. nih.gov Investigations involving a panel of bacteria revealed that the crude neutral methanol (B129727) extract and various fractions from D. americana root bark were active against several Gram-positive and Gram-negative bacteria. nih.gov

In a bioassay-guided fractionation, this compound was identified as the most potent among eight isolated cyclopeptide alkaloids against the Gram-positive bacterium Enterococcus faecium. nih.gov Its activity was found to be comparable to the fluoroquinolone antibiotic levofloxacin, a standard antibacterial agent. nih.gov The minimal inhibitory concentration (MIC) and minimal lethal concentration (MLC) were determined to be 0.77 µg/mL and 1.55 µg/mL, respectively. nih.govresearchgate.net This potent activity highlights this compound as a compound of scientific interest for its antibacterial properties. nih.gov While the primary activity was noted against E. faecium, the broader extracts from which this compound was isolated also showed effectiveness against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Escherichia coli, Enterobacter aerogenes, and Salmonella enterica serovar Typhimurium. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound against Enterococcus faecium

| Compound | MIC (µg/mL) | MLC (µg/mL) | Source(s) |

|---|---|---|---|

| This compound | 0.77 | 1.55 | nih.gov, researchgate.net |

| Levofloxacin (Control) | 0.77 | 0.77 | nih.gov |

Antifungal Efficacy and Mechanism of Action in in vitro Models

Currently, there is a lack of specific preclinical data in the scientific literature detailing the in vitro antifungal efficacy or the precise mechanism of action of this compound against fungal pathogens. While cyclopeptide alkaloids as a class have been noted for various biological activities, dedicated studies on this compound's antifungal properties are not available. acs.org General antifungal mechanisms often involve targeting the fungal cell membrane, particularly ergosterol, or inhibiting essential enzymes like β-(1,3)-D-glucan synthase, which is crucial for cell wall biosynthesis. frontiersin.orgcloudfront.netdrugbank.com However, without specific experimental evidence, it cannot be determined if this compound utilizes these or other mechanisms against fungi.

Inhibition of Microbial Virulence Factors and Biofilm Formation

Preclinical research suggests that this compound may exert antimicrobial effects by targeting virulence factors. One key mechanism of virulence is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and toxin production. repositorioinstitucional.mx In silico studies have shown potential interactions between this compound and the pqsR receptor, a key component of the QS system in Pseudomonas aeruginosa. repositorioinstitucional.mx Inhibition of such receptors can disrupt bacterial communication, thereby reducing the expression of virulence factors.

It is important to distinguish the cyclopeptide alkaloid this compound from Dispersin B, a glycoside hydrolase enzyme known for its ability to degrade and inhibit biofilms by hydrolyzing poly-N-acetylglucosamine (PNAG), a key component of the biofilm matrix. researchgate.netwikipedia.orgmdpi.com There is no evidence to suggest that this compound functions as a biofilm-degrading enzyme. Its potential role in inhibiting biofilm formation would likely be linked to the disruption of regulatory systems like quorum sensing, rather than direct enzymatic degradation of the biofilm matrix. repositorioinstitucional.mx

Molecular Mechanisms of Action Against Pathogenic Microorganisms (e.g., membrane disruption, enzyme inhibition)

The molecular mechanism of this compound's antibacterial activity has been partially elucidated through preclinical investigations. Kinetic studies measuring the bacteriolytic activity against Enterococcus faecium through optical density assays suggest that this compound has a partially bacteriolytic mode of action. nih.govresearchgate.netresearchgate.net This finding implies that the compound may induce bacterial cell death by causing some degree of damage to the cell envelope or disrupting membrane integrity, leading to lysis. nih.govresearchgate.net

In addition to potential membrane effects, this compound may act by inhibiting specific microbial enzymes or regulatory pathways. As noted in molecular docking studies, this compound shows potential for binding to and inhibiting the function of the pqsR quorum-sensing receptor. repositorioinstitucional.mx This inhibition of a key regulatory protein represents a distinct anti-virulence mechanism, preventing the pathogen from coordinating its attack on a host. nih.govlibretexts.org

Efficacy in Preclinical Animal Models of Bacterial and Fungal Infections

As of the current scientific literature, there are no published studies evaluating the efficacy of purified this compound in preclinical animal models of bacterial or fungal infections. While in vitro data shows promise, particularly against Enterococcus faecium, these findings have not yet been translated into in vivo infection models. nih.gov The development of reliable animal models is a critical step for assessing the preclinical efficacy of new antimicrobial compounds, allowing for the study of pharmacokinetics and therapeutic outcomes in a living system. taconic.complos.orgdoherty.edu.au

Analysis of Antinociceptive and Neuromodulatory Mechanisms (Preclinical in vitro and in vivo models)

In preclinical in vivo studies, this compound has been identified as having antinociceptive properties. acs.orgacs.org When administered via intrathecal injection to mice at a dose of 10 nmol/site, this compound produced a significant antinociceptive effect in the tail-flick test, a model for acute thermal pain. acs.orgacs.orgresearchgate.net This analgesic effect was observed at both 15 and 60 minutes after administration. acs.orgacs.org

Further investigation into its neuromodulatory effects revealed that this compound did not impair motor activity in mice. acs.orgacs.org However, at the same antinociceptive dose, it induced a hypothermic effect, lowering the body temperature of the mice at 15 and 60 minutes post-injection. acs.orgacs.org

While the study demonstrated the antinociceptive activity of this compound, the precise molecular mechanism was not fully elucidated for this specific compound. nih.gov In the same study, another cyclopeptide alkaloid, adouetine X, was found to inhibit the activity of Ca2+-ATPase and Na+/K+-ATPase, and this mechanism was linked to its more potent analgesic effects. acs.orgacs.orgcapes.gov.br It is plausible that this compound may act through related pathways involving ion channels or ATPases, but further research is required to confirm its specific molecular targets in the central nervous system. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Adouetine X |

| Amphotericin B |

| Azithromycin |

| Bacillus cereus |

| Bacillus subtilis |

| Betulinic acid |

| Caffeic acid |

| Chlorogenic acid |

| Discarine A |

| This compound |

| Discarine C |

| Discarine D |

| Enterobacter aerogenes |

| Enterobacter cloacae |

| Enterococcus faecium |

| Escherichia coli |

| Fluconazole |

| Frangufoline |

| Frangulanine |

| Gallic acid |

| Isoquercitrin |

| Ketoconazole |

| Klebsiella pneumoniae |

| Levofloxacin |

| Lupeol |

| Micrococcus sp. |

| Ouabain |

| Phenylephrine |

| Pseudomonas aeruginosa |

| Quercetin |

| Quercitrin |

| Rutin |

| Salmonella enterica serovar Typhimurium |

| Scutianine A-M |

| Scutianine B |

| Scutianine C |

| Scutianine D |

| β-sitosterol |

| Staphylococcus aureus |

| Stigmasterol |

Interactions with Ion Channels and Transporters (e.g., Ca2+-ATPase, Na+/K+-ATPase inhibition)

The interaction of cyclopeptide alkaloids with ion channels and transporters is an area of significant research, particularly concerning their potential neurological and analgesic effects. While some 14-membered cyclopeptide alkaloids have demonstrated notable inhibitory activity against key ion transporters, direct experimental evidence for this compound's activity in this area is limited in the available scientific literature.

In a comparative study, the related cyclopeptide alkaloid Adouetine X was shown to be a potent inhibitor of both Ca2+-ATPase and Na+/K+-ATPase. acs.orgacs.org This inhibitory action is considered a potential mechanism for its significant analgesic effects. acs.orgacs.org For instance, Adouetine X at concentrations of 3 and 10 μM decreased Ca2+-ATPase activity by 68.5% and 91.8%, respectively. acs.org The same study noted that other cyclopeptide alkaloids, such as sanjoinine-A, are also effective inhibitors of calmodulin-induced activation of Ca2+-ATPase. acs.org However, the investigation did not extend to testing the direct effects of this compound on these specific ATPase activities, as the focus shifted to Adouetine X due to its promising antinociceptive profile without confounding side effects. acs.orgacs.orgnih.gov

Table 1: Inhibitory Effects of Adouetine X on ATPase Activity

| Compound | Target Enzyme | Concentration (μM) | % Inhibition | Citation |

|---|---|---|---|---|

| Adouetine X | Ca2+-ATPase | 3 | 68.5 ± 9.9 | acs.org |

| Adouetine X | Ca2+-ATPase | 10 | 91.8 ± 6.5 | acs.org |

| Adouetine X | Na+/K+-ATPase | 10 | 92.5 ± 5.6 | acs.org |

Note: Direct experimental data for this compound on these enzymes was not reported in the cited study.

Modulation of Neurotransmitter Systems and Receptors

The modulation of neurotransmitter systems is a key mechanism for many centrally acting compounds. Investigations into the actions of this compound and related alkaloids have explored potential interactions with the glutamatergic and GABAergic systems.

A study assessing a panel of cyclopeptide alkaloids, including this compound, found that none of the tested compounds could alter the specific binding of [3H]-l-glutamate to cerebral plasma membranes. acs.org This suggests that this compound does not exert its effects through direct interaction with this major excitatory neurotransmitter's binding sites. acs.org

For context, other cyclopeptide alkaloids are known to interact with different neurotransmitter systems. The 14-membered cyclopeptide alkaloid sanjoinine A, for example, is known to stimulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. acs.org However, whether this compound has any modulatory effect on GABA receptors or other neurotransmitter systems remains to be determined by further specific studies. acs.org

Spinal and Supraspinal Antinociceptive Actions in Animal Models (e.g., mouse models)

The analgesic potential of this compound has been investigated in mouse models of acute pain, yielding complex results. acs.orgnih.gov When administered intrathecally (i.t.), a route that delivers the compound directly to the spinal cord, this compound (at a dose of 10 nmol/site) did produce an antinociceptive effect in the tail-flick test. acs.org

However, this analgesic-like effect was confounded by other physiological actions. acs.org In the open-field test, this compound was observed to alter the motor activity of the mice. acs.org Furthermore, it was the only one of the six tested cyclopeptide alkaloids to produce a significant hypothermic effect, lowering mouse body temperature at 15 and 60 minutes post-administration. acs.orgacs.org These side effects are critical, as changes in motor function or body temperature can produce false-positive results in nociceptive tests like the tail-flick assay. acs.org

Consequently, the study concluded that among the six alkaloids tested, only franganine (B607549) and adouetine X produced genuine antinociceptive effects without inducing these undesirable side effects. acs.orgacs.orgnih.gov

Table 2: Effects of Intrathecally Administered Cyclopeptide Alkaloids in Mice

| Compound (10 nmol/site, i.t.) | Antinociception (Tail-Flick Test) | Motor Activity Alteration | Hypothermic Effect | Citation |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | acs.orgacs.org |

| Franganine | Yes | No | No | acs.orgacs.org |

| Adouetine X | Yes (most effective) | No | No | acs.orgacs.org |

| Scutianine B | Yes | Yes | No | acs.org |

| Scutianine C | No (produced hyperalgesia) | Yes | No | acs.org |

| Scutianine D | No | No | No | acs.org |

Emerging Biological Activities and Mechanistic Investigations

Elucidation of Anti-inflammatory Pathways and Immunomodulatory Effects

Currently, there is a lack of specific research in the scientific literature detailing the anti-inflammatory or immunomodulatory activities of this compound. While natural products, including other alkaloids, are a rich source of compounds with these properties, dedicated studies to elucidate the effects of this compound on inflammatory pathways, cytokine production, or immune cell function have not been reported. This represents an area for future investigation.

Comprehensive Enzyme Inhibition Profiling against Diverse Biological Targets

While a comprehensive enzyme inhibition profile for this compound against a wide range of biological targets is not available, some specific activities have been reported.

Notably, this compound has demonstrated modest antibacterial activity. acs.orgscielo.br In a study comparing several cyclopeptide alkaloids, this compound was among those that showed this effect. acs.org Further investigation revealed it to be particularly active against the Gram-positive bacterium Enterococcus faecium, with a minimum inhibitory concentration (MIC) of 0.77 μg/mL. researchgate.netresearchgate.net In addition, an in-silico (computational) study explored the potential interaction of this compound with various bacterial enzyme targets, including peptide deformylase, though this requires experimental validation. nih.gov

Table 3: Reported Biological Activities of this compound

| Activity Type | Target/Model | Result/Observation | Citation |

|---|---|---|---|

| Antibacterial | Enterococcus faecium | Active (MIC = 0.77 μg/mL) | researchgate.netresearchgate.net |

| Antibacterial | General Screening | Modest activity reported | acs.org |

| Antinociceptive | Mouse Tail-Flick (i.t.) | Effect observed but confounded by motor and temperature effects | acs.orgacs.org |

Structure Activity Relationship Sar Studies of Discarine B and Its Analogs

Identification of Key Pharmacophoric Elements and Functional Groups Critical for Bioactivity

Information regarding the key pharmacophoric elements and critical functional groups of Discarine B responsible for its bioactivity is not available in the reviewed literature. SAR studies are essential for identifying which parts of a molecule, such as specific functional groups or spatial arrangements of atoms, are crucial for its biological effects. drugdesign.orgwikipedia.org Such studies involve synthesizing and testing analogs of the lead compound to determine how structural modifications impact its activity. drugdesign.org Without these experimental data for this compound, it is not possible to define its pharmacophore.

Influence of Macrocycle Size, Conformation, and Ring Stereochemistry on Biological Profile

The biological profile of macrocyclic compounds is often significantly influenced by the size of the macrocycle, its conformational flexibility, and the stereochemistry of its ring atoms. nih.govresearchgate.net Variations in macrocycle size can alter the compound's ability to bind to its biological target, affecting both potency and selectivity. nih.govnih.gov Similarly, the conformation, or three-dimensional shape, of the macrocycle is critical for optimal interaction with a receptor or enzyme. researchgate.net However, no studies were found that specifically investigate how these structural features of the this compound macrocycle relate to its biological activity.

Stereochemical Requirements for Optimal Biological Response and Selectivity

Stereochemistry is a fundamental aspect of drug action, as biological targets are chiral and often interact differently with different stereoisomers of a compound. nih.govnih.gov The specific three-dimensional arrangement of atoms in this compound is likely crucial for its biological response and selectivity. researchgate.netresearchgate.net Investigating the activity of different stereoisomers of this compound would be necessary to determine the optimal stereochemical requirements for its activity. nih.gov No such studies on the stereochemistry-activity relationship of this compound were identified.

Application of Computational Chemistry in SAR Elucidation (e.g., Molecular Docking, QSAR, Molecular Dynamics Simulations)

Computational chemistry techniques are powerful tools for elucidating the SAR of bioactive compounds. nih.gov

Molecular docking can predict how a molecule binds to the active site of a target protein, providing insights into key interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies develop mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogs. plos.orgnih.govresearchgate.net

Molecular dynamics simulations can be used to study the conformational changes of a molecule and its target over time, offering a more dynamic picture of their interaction. arxiv.orgnih.govyoutube.com

While these methods are widely applied in drug discovery, no publications were found that have utilized molecular docking, QSAR, or molecular dynamics simulations to investigate the structure-activity relationships of this compound.

Advanced Research Methodologies and Tools in Discarine B Research

Integration of Omics Technologies to Unravel Discarine B Biological Effects

Omics technologies offer a holistic view of the molecular changes within a biological system in response to a specific stimulus, such as treatment with a bioactive compound. mdpi.comnih.govresearchgate.net For this compound, which has demonstrated antibacterial and antinociceptive activities, a multi-omics approach would be invaluable for a deeper understanding of its mechanism of action. researchgate.netacs.orgscielo.br

Proteomics: Proteomics, the large-scale study of proteins, can identify the direct protein targets of this compound and map the downstream signaling pathways it modulates. By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. This could reveal, for instance, which bacterial proteins are affected to exert its antibacterial effect or which neuronal proteins are involved in its antinociceptive properties. nih.govtijer.org

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression at a specific moment. nomuraresearchgroup.commdpi.com Applying transcriptomic analysis to cells or organisms exposed to this compound would reveal which genes are up- or down-regulated. frontiersin.orgnih.gov This information can help build a comprehensive picture of the cellular response to the compound, identify compensatory mechanisms, and point towards the core biological processes being affected. For example, in bacteria treated with this compound, transcriptomics could highlight the stress response pathways that are activated.

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. benthamscience.commdpi.comnih.gov This technique can elucidate the metabolic consequences of this compound treatment. scielo.brresearchgate.net For example, in pathogenic bacteria, metabolomic profiling could reveal disruptions in essential metabolic pathways, explaining the compound's growth-inhibitory effects. In the context of its antinociceptive activity, metabolomics could identify changes in neurotransmitter levels or other signaling molecules in neuronal models.

The integration of these omics datasets would provide a multi-layered understanding of this compound's biological impact, as shown in the hypothetical data integration table below.

Table 1: Hypothetical Multi-Omics Data Integration for this compound Research

| Omics Technology | Potential Key Finding in Bacterial Cells | Potential Key Finding in Neuronal Cells | Inferred Mechanism of Action |

|---|---|---|---|

| Proteomics | Downregulation of cell wall synthesis proteins. | Altered expression of ion channel proteins. | Inhibition of bacterial cell wall integrity; Modulation of neuronal excitability. |

| Transcriptomics | Upregulation of stress response genes. | Changes in genes related to inflammatory signaling. | Induction of bacterial stress; Anti-inflammatory effects. |

| Metabolomics | Depletion of essential amino acid precursors. | Alterations in neurotransmitter metabolite levels. | Disruption of bacterial metabolism; Interference with pain signaling pathways. |

Development and Utilization of High-Throughput Screening Platforms for Derivative Evaluation

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. mdpi.comnaturalproducts.netresearchgate.net This technology is essential for the evaluation of derivatives of a lead compound like this compound. Given that this compound is a 14-membered cyclopeptide alkaloid, synthetic chemistry can be used to generate a library of analogues with modifications at various positions of the cyclic peptide backbone or its side chains. bachem.comnih.govacs.org

These derivative libraries can then be screened using HTS to identify compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For example, an HTS campaign could screen a this compound derivative library against a panel of pathogenic bacteria to identify analogues with a broader spectrum of activity or greater potency against resistant strains. nih.gov Another screen could use a cell-based assay for nociception to find derivatives with enhanced analgesic effects but reduced potential for side effects.

Table 2: Example of a High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Purpose | Example Metric |

|---|---|---|---|

| Primary Screen | Bacterial growth inhibition assay (e.g., optical density) | Identify all active derivatives against a target bacterium. | % Inhibition > 50% |

| Secondary Screen | Minimum Inhibitory Concentration (MIC) determination | Quantify the potency of primary hits. | MIC (µg/mL) |

| Tertiary Screen | Mammalian cell cytotoxicity assay | Filter out derivatives toxic to human cells. | IC50 > 50 µM |

| Confirmatory Screen | In vivo model of infection | Evaluate efficacy in a living organism. | Reduction in bacterial load |

Advanced Imaging Techniques for Cellular Localization and Target Interaction Studies

Advanced imaging techniques are crucial for visualizing the subcellular localization of a drug and its interaction with cellular components in real-time. nanodiagnostika.ltfrontiersin.org To study this compound, fluorescently labeling the molecule without significantly altering its biological activity would be a key first step. researchgate.netnih.gov

Once a fluorescent probe of this compound is developed, techniques like confocal microscopy and super-resolution microscopy (e.g., STORM, PALM) can be employed to track its journey into and within cells. mdpi.com This can answer critical questions such as: Does this compound accumulate in specific organelles? Does it localize to the bacterial cell wall or cytoplasm? In neurons, does it interact with receptors on the cell surface or intracellular targets? molbiolcell.org

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be used to study the direct interaction of a fluorescently-labeled this compound with a suspected protein target that is also fluorescently tagged. frontiersin.org This would provide direct visual evidence of target engagement within a living cell.

Table 3: Application of Advanced Imaging Techniques to this compound Research

| Imaging Technique | Research Question for this compound | Potential Outcome |

|---|---|---|

| Confocal Laser Scanning Microscopy | Where does fluorescently-labeled this compound localize in bacterial and mammalian cells? | Provides 3D images of the compound's distribution within the cell. |

| Super-Resolution Microscopy (STORM/PALM) | Can we visualize the interaction of this compound with specific subcellular structures at the nanoscale? | High-resolution mapping of the compound's binding sites. |

| Live-Cell Imaging | What are the real-time dynamics of this compound uptake and distribution? | Visualization of the kinetics of cellular entry and trafficking. |

| Förster Resonance Energy Transfer (FRET) | Does this compound directly bind to a hypothesized protein target in a living cell? | Confirmation and quantification of direct molecular interaction. |

Design and Synthesis of Chemical Probes for this compound Target Deconvolution

Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. nomuraresearchgroup.comfrontiersin.orgrsc.org The development of chemical probes based on the this compound scaffold is a powerful strategy for target deconvolution. rjeid.comresearchgate.net A chemical probe is a modified version of the bioactive molecule that contains a reactive group for covalent attachment to its target and/or a tag (like biotin (B1667282) or a fluorescent dye) for enrichment and identification. frontiersin.orgrjeid.com

Affinity-based probes, where this compound is attached to a solid support (like beads), can be used to "fish out" binding partners from cell lysates. Photo-affinity labeling probes are another sophisticated tool; these probes carry a photo-reactive group that, upon UV irradiation, covalently crosslinks the probe to its binding partner in a cellular context, allowing for the capture of even transient interactions. researchgate.net The captured proteins can then be identified using mass spectrometry.

Table 4: Strategies for Chemical Probe Design for this compound

| Probe Type | Modification to this compound | Methodology | Advantage |

|---|---|---|---|

| Affinity-Based Probe | Covalent attachment of a linker and an affinity tag (e.g., biotin). | Incubate probe with cell lysate, pull down with streptavidin beads, identify bound proteins by mass spectrometry. | Relatively straightforward synthesis and application. |

| Photo-Affinity Labeling Probe | Incorporation of a photo-reactive group (e.g., diazirine) and a clickable handle (e.g., alkyne). | Treat living cells with the probe, irradiate with UV light to crosslink, lyse cells, click on a reporter tag for enrichment and identification. | Captures interactions in a native cellular environment. |

| Activity-Based Probe | Incorporation of a reactive electrophile to covalently bind to a target enzyme's active site. | Competitive profiling against known enzyme classes to identify targets. | Provides information on the functional state of the target. |

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict biological activities, identify potential drug targets, and design novel molecules. tijer.orghelmholtz-hips.deijrpas.com For this compound, AI/ML can be applied at multiple stages of the research and development pipeline.

Initially, ML models could be trained on data from HTS of this compound derivatives to build quantitative structure-activity relationship (QSAR) models. ijrpas.com These models can then predict the activity of virtual, not-yet-synthesized derivatives, guiding chemists to prioritize the most promising candidates and accelerating the optimization process. acs.org

AI can also be used to analyze the multi-omics data generated from this compound treatment to identify novel targets and pathways. cas.org By recognizing complex patterns in these large datasets, ML algorithms may uncover correlations that are not apparent through traditional analysis, offering new hypotheses about the compound's mechanism of action. helmholtz-hips.de Furthermore, generative AI models could be used to design entirely new cyclopeptide scaffolds inspired by this compound but with potentially superior drug-like properties. acs.org

Table 5: Potential AI and Machine Learning Applications in this compound Research

| AI/ML Application | Input Data | Objective | Potential Impact |

|---|---|---|---|

| QSAR Modeling | Chemical structures and biological activity data of this compound derivatives. | Predict the activity of new derivatives to guide synthesis. | Accelerated lead optimization and reduced synthetic effort. |

| Target Prediction | Chemical structure of this compound, bioactivity data. | Predict likely protein targets based on similarity to known drug-target pairs. | Hypothesis generation for experimental validation. |

| Omics Data Analysis | Proteomic, transcriptomic, and metabolomic data from this compound-treated cells. | Identify key pathways and molecular signatures of this compound's effect. | Deeper mechanistic understanding and biomarker discovery. |

| De Novo Design | The structure of this compound and desired properties (e.g., potency, solubility). | Generate novel cyclopeptide structures with optimized properties. | Discovery of new chemical entities with improved therapeutic potential. |

Future Directions and Unexplored Avenues in Discarine B Research

Expanding the Search for Novel Natural Sources and Sustainable Cultivation Strategies

The identification of robust and sustainable sources is a foundational requirement for the continued investigation of any natural product. Discarine B has been isolated from the roots and bark of several plant species belonging to diverse families. uantwerpen.bebeilstein-journals.org Expanding this list is a critical first step.

Future bioprospecting efforts should target related species within the known producing genera, such as Discaria, Colubrina, and Waltheria, as these are likely to yield this compound or its structural analogs. uantwerpen.bersc.org Given that cyclopeptide alkaloids have now been found in families like Acanthaceae, Malvaceae, and Rubiaceae, a broader search across these families could also be fruitful. uantwerpen.be

Beyond discovery, sustainable production is paramount. The reliance on harvesting roots and bark is often destructive and unsustainable. uantwerpen.be Therefore, research into the cultivation and propagation of high-yielding plant sources is essential. For instance, Discaria americana can be propagated from cuttings taken in late spring or from seeds that have undergone stratification to mimic winter conditions. propagate.one Similarly, Colubrina greggii is noted to be relatively easy to cultivate, preferring full sun and well-drained soil, and can be propagated by seeds or cuttings. plantiary.compicturethisai.com Seasonal variations can also significantly impact the concentration of secondary metabolites; studies on Waltheria indica have shown that the season of collection influences its pharmacological properties, suggesting that optimizing harvest times is crucial. scione.com Future research should focus on developing standardized agricultural protocols for these plants to ensure a consistent and renewable supply of this compound, which is a significant challenge in the broader field of natural product development. propagate.one

Table 1: Known Natural Sources of this compound and Related Cyclopeptide Alkaloids

| Compound | Plant Source | Family | Plant Part |

|---|---|---|---|

| This compound | Discaria americana | Rhamnaceae | Root Bark nih.gov |

| This compound | Colubrina greggii var. yucatanensis | Rhamnaceae | Root nih.gov |

| This compound | Scutia buxifolia | Rhamnaceae | Root beilstein-journals.org |

| Related Cyclopeptide Alkaloids (e.g., Adouetine X) | Melochia chamaedrys | Sterculiaceae | Root beilstein-journals.org |

| Related Cyclopeptide Alkaloids (e.g., Adouetine Y) | Waltheria douradinha | Malvaceae | Not Specified rsc.org |

Elucidation of Previously Unidentified Biosynthetic Pathways and Opportunities for Pathway Engineering

Understanding how this compound is constructed in nature is fundamental to unlocking its potential through biotechnological production. Cyclopeptide alkaloids are classified as ribosomally synthesized and post-translationally modified peptides (RiPPs). picturethisai.comrsc.org This means they originate from a gene-encoded precursor peptide that is later tailored by a series of enzymes to create the final macrocyclic structure. picturethisai.com

Recent breakthroughs have identified a widespread "burpitide" biosynthetic cassette responsible for producing various plant cyclopeptides, including cyclopeptide alkaloids. researchgate.net This system often involves a split pathway where the precursor peptide and the modifying enzymes are encoded by separate genes. picturethisai.com The key steps are believed to involve the formation of a phenolic ether-linkage between a tyrosine residue and another amino acid, followed by macrocyclization. researchgate.net Transcriptome mining of producer plants like Ceanothus americanus has been instrumental in identifying the genes involved in these pathways. researchgate.net

A significant unexplored avenue is the precise elucidation of the biosynthetic pathway leading specifically to this compound. While the general framework is emerging, the exact enzymes (e.g., cyclases, methyltransferases, oxidases) responsible for its unique structure have not been characterized. Identifying and characterizing these enzymes would open the door to pathway engineering. By transferring the biosynthetic genes into a microbial host like yeast or E. coli, it may be possible to establish heterologous production systems. beilstein-journals.org Such systems would provide a scalable and sustainable source of this compound, bypassing the need for plant cultivation and extraction. Furthermore, pathway engineering could be used to generate novel, "unnatural" analogs of this compound with potentially improved properties by modifying the biosynthetic enzymes or precursor peptide sequence. beilstein-journals.org

Development of Novel Chemoenzymatic and Biocatalytic Synthetic Routes for Scalable Production

While pathway engineering offers a long-term solution, chemical synthesis provides a more immediate route to accessing this compound and its analogs. However, the total synthesis of complex 14-membered cyclopeptide alkaloids is a formidable challenge due to their strained macrocyclic structure and multiple stereocenters. uantwerpen.benih.gov Existing synthetic routes for related alkaloids are often lengthy and require complex protection-deprotection steps, limiting their scalability. uantwerpen.beresearchgate.net

A major frontier in this compound research is the development of more efficient synthetic strategies, particularly those that are chemoenzymatic or biocatalytic. openstax.orgnih.gov These approaches leverage the high selectivity of enzymes to perform difficult chemical transformations under mild conditions, potentially shortening synthetic routes and improving yields. openstax.orgnih.gov For example, enzymes like lipases, oxidases, and transaminases could be employed to install specific stereocenters or functional groups with high precision, a task that is often difficult using traditional chemistry. researchgate.netrsc.org While chemoenzymatic strategies have been successfully applied to other classes of alkaloids, their application to this compound remains an unexplored area. openstax.orgresearchgate.net Future work should focus on identifying or engineering enzymes that can catalyze key steps in a potential synthetic route, such as macrocyclization or the formation of specific C-N or C-O bonds, to enable the scalable production required for extensive biological evaluation. researchgate.net

Deeper Exploration of this compound's Polypharmacological Profiles and Synergistic Effects

Preliminary studies have revealed that this compound exhibits a range of biological activities, suggesting a polypharmacological profile where a single molecule interacts with multiple biological targets. beilstein-journals.orgnih.govnih.gov This is a common feature of natural products and presents both opportunities and challenges. escholarship.org

This compound has demonstrated modest antibacterial activity against both Gram-positive and Gram-negative bacteria. beilstein-journals.orgnih.gov Kinetic studies suggest its mechanism of action against Enterococcus faecium and Salmonella enterica is at least partially bacteriolytic. nih.gov It has also shown moderate to low antiprotozoal activity against the parasites responsible for leishmaniasis and trypanosomiasis. nih.gov Furthermore, in vivo studies in mice indicated that this compound has antinociceptive (pain-reducing) effects, although these were accompanied by alterations in motor activity, which could complicate its therapeutic application for pain. beilstein-journals.org

A significant and entirely unexplored area is the potential for this compound to exert synergistic effects when combined with other therapeutic agents. escholarship.org Natural product extracts often show greater efficacy than their isolated components, a phenomenon attributed to synergy where compounds work together to produce an effect greater than the sum of their individual effects. escholarship.orgmdpi.com For example, other classes of cyclopeptides have shown strong synergistic antifungal activity when combined with known drugs like rapamycin. nih.gov Future research should investigate whether this compound can enhance the efficacy of conventional antibiotics or antiprotozoal drugs. Such combinations could potentially lower the required dose of the conventional drug, thereby reducing side effects and combating the development of drug resistance. empendium.com

Table 2: Summary of Preclinical Biological Activities of this compound

| Activity Type | Assay/Model | Target Organism/System | Key Finding | Reference |

|---|---|---|---|---|

| Antibacterial | Microdilution Assay (MIC/MLC) | Enterococcus faecium | MIC = 0.77 µg/mL; MLC = 1.55 µg/mL. Activity comparable to levofloxacin. | nih.gov |

| Antibacterial | Microdilution Assay (MIC/MLC) | Salmonella enterica serovar Typhimurium | MIC = 3.1 µg/mL; MLC = 6.2 µg/mL. Activity comparable to azithromycin. | nih.gov |

| Antinociceptive | Tail-flick test (mice) | Central Nervous System | Produced antinociception at 10 nmol/site (intrathecal). | beilstein-journals.org |

| Motor Impairment | Open-field test (mice) | Central Nervous System | Altered motor activity, suggesting a potential false positive for pure analgesia. | beilstein-journals.org |

| Antiprotozoal | In vitro assays | Leishmania & Trypanosoma species | Showed moderate to low leishmanicidal and trypanocidal activities. | nih.gov |